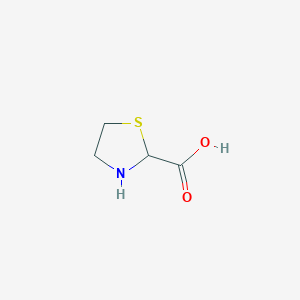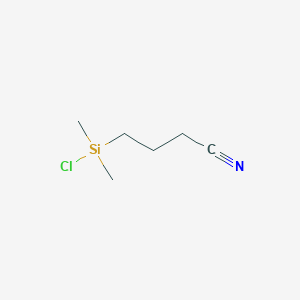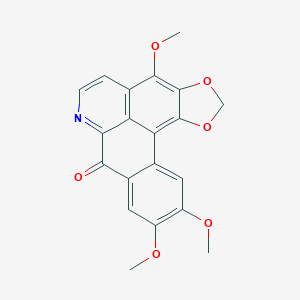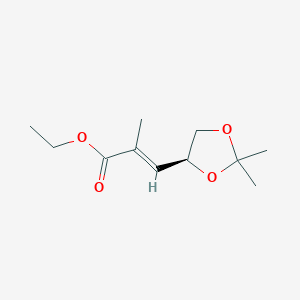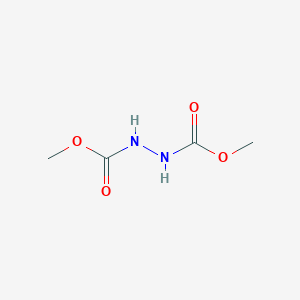
4-méthylbenzène-1,2,3-triol
Vue d'ensemble
Description
Benzenetriol, methyl-, also known as Benzenetriol, methyl-, is a useful research compound. Its molecular formula is C7H8O3 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenetriol, methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenetriol, methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Amélioration des caractéristiques des dispositifs hétérostructures
4-méthylbenzène-1,2,3-triol: a été utilisé dans la synthèse du poly(4-((phénylimino)méthyl)benzène-1,2,3-triol), un polymère qui améliore considérablement les caractéristiques des dispositifs hétérostructures . Ce polymère, synthétisé par polymérisation de couplage oxydative, améliore la solubilité, la stabilité thermique, les propriétés électrochimiques et optiques des dispositifs, conduisant à de meilleures performances dans les matériaux électroniques.
Agent antimicrobien et thérapeutique
La recherche suggère que le 4-méthylpyrogallol présente de puissantes propriétés antimicrobiennes, ce qui en fait un agent thérapeutique prometteur pour l'avenir . Sa forte propriété de piégeage des radicaux libres peut protéger contre diverses maladies, notamment les maladies cardiovasculaires et neurodégénératives. L'efficacité du composé pour lutter contre la résistance microbienne souligne son potentiel dans les applications médicales.
Synthèse de produits naturels complexes
Le composé sert de précurseur dans la synthèse de produits naturels complexes dérivés des pyrogallols . Sa chimie riche, en particulier la réactivité de ses dérivés oxydés, est cruciale dans la synthèse moderne de produits naturels, y compris les cycloadditions qui génèrent des molécules structurellement complexes.
Techniques de chimie analytique
Benzène-triol, méthyl-: est un composé phénolique qui joue un rôle important en chimie analytique . Ses propriétés chimiques, telles que l'acidité et la formation de radicaux, sont essentielles pour comprendre ses activités biologiques, y compris les propriétés antioxydantes. Les techniques actualisées d'analyse et de synthèse de composés phénoliques impliquent souvent ce composé en raison de son importance.
Études sur la méthylation de l'ADN et l'acétylation des histones
Ce composé a été étudié pour ses effets sur la méthylation de l'ADN et l'acétylation des histones de gènes spécifiques aux érythrocytes dans les cellules K562 . De telles études sont essentielles pour comprendre les mécanismes de l'hématotoxicité du benzène et le rôle des métabolites du benzène dans l'induction de modifications génétiques ou épigénétiques.
Recherche sur les risques environnementaux et professionnels
En tant que métabolite du benzène, le This compound est important dans la recherche relative aux risques environnementaux et professionnels . Sa présence et ses effets sont surveillés afin de comprendre l'impact de l'exposition au benzène sur la santé humaine, en particulier en ce qui concerne la production de cellules sanguines et le risque de leucémie.
Mécanisme D'action
Mode of Action
It’s worth noting that benzene derivatives can undergo nucleophilic reactions . In such reactions, a nucleophile (an electron-rich species) donates an electron pair to an electrophile (an electron-poor species) to form a chemical bond. This could potentially be a part of the interaction mechanism of 4-methylbenzene-1,2,3-triol with its targets .
Propriétés
IUPAC Name |
4-methylbenzene-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-4-2-3-5(8)7(10)6(4)9/h2-3,8-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZREHARUPHHCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40223953 | |
| Record name | Benzenetriol, methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3955-29-1, 73684-67-0 | |
| Record name | 4-Methyl-1,2,3-benzenetriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3955-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenetriol, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073684670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenetriol, methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 4-methylpyrogallol derivatives in acarbose metabolism?
A1: Following oral administration of acarbose, a significant portion of the drug undergoes metabolic transformations. Research has identified 4-methylpyrogallol derivatives as key metabolites of acarbose in human urine. [] Specifically, three metabolites were isolated and characterized as monomethylether-monosulphates and a monosulphate-monoglucuronide of 4-methylpyrogallol. [] This discovery highlights the role of metabolic pathways in processing acarbose within the body and provides insights into its pharmacokinetic profile. Understanding the metabolic fate of acarbose can contribute to optimizing its clinical use.
Q2: What analytical techniques were crucial in identifying 4-methylpyrogallol derivatives as acarbose metabolites?
A2: The identification of 4-methylpyrogallol derivatives as metabolites of acarbose heavily relied on a combination of sophisticated analytical techniques. Researchers employed Craig countercurrent distribution and ion-pair HPLC to isolate the metabolites from urine samples. [] Further structural elucidation was achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS). [] These techniques allowed scientists to determine the chemical structure and confirm the presence of 4-methylpyrogallol moieties within the isolated metabolites.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


